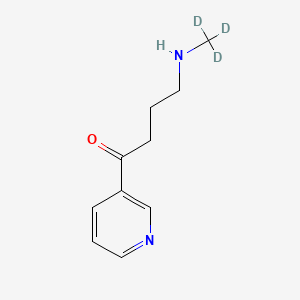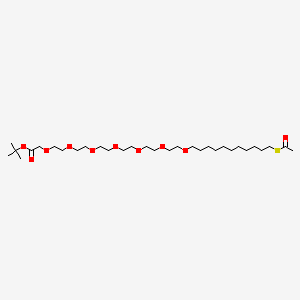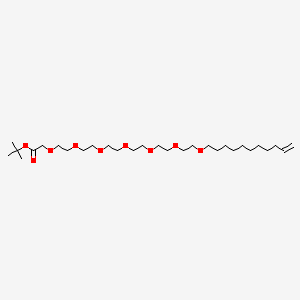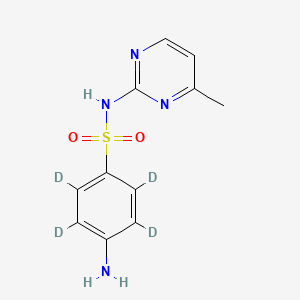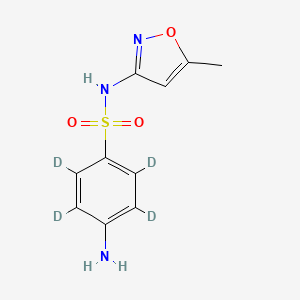![molecular formula C23H23N9O4 B561825 N-(脱氧鸟苷-8-基)-2-氨基-1-甲基-D3-6-苯基咪唑并[4,5-B]吡啶 CAS No. 303173-39-9](/img/structure/B561825.png)
N-(脱氧鸟苷-8-基)-2-氨基-1-甲基-D3-6-苯基咪唑并[4,5-B]吡啶
描述
“N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine” is a major adduct formed by the food-borne carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), with DNA . PhIP is formed by the grilled cooking of certain foods such as meats, poultry, and fish .
Synthesis Analysis
The synthesis of this compound involves the metabolic activation of PhIP via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate. This intermediate is subsequently converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion, which reacts with DNA to form the adduct .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound have been described in the synthesis analysis section. The PhIP-nitrenium ion reacts with DNA to form the adduct .科学研究应用
生物基质和食品中 PhIP 的分析
Teunissen 等人 (2010) 对用于检测各种基质中 PhIP 及其代谢物的分析技术提供了广泛的综述,重点介绍了自 1986 年首次发现 PhIP 以来方法的发展。该综述强调了分析 PhIP 的生物活化和解毒产物以了解其生物学效应和暴露水平的重要性。液相色谱结合质谱法被认为是检测食品和生物样品(包括血浆、尿液和粪便)中亚 pg/mL 水平的 PhIP 及其代谢物的首选方法,因其灵敏度和选择性 (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
PhIP 的形成和减缓
Zamora 和 Hidalgo (2015) 讨论了 PhIP 在食品中形成的机制,特别是通过美拉德反应和脂质氧化,以及它在各种化合物存在下的命运。他们的综述表明,碳水化合物和脂质可以同时促进 PhIP 在食品中的形成和消除,提供了在烹饪和食品加工过程中减少 PhIP 水平的潜在缓解策略的见解 (Zamora & Hidalgo, 2015).
生物学意义和健康影响
Stavric (1994) 的一项批判性综述重点关注 PhIP 的致癌特性及其在与人类饮食相关的癌症中的作用,该综述将实验室检测中 PhIP 等 HAA 的诱变活性与其在人类饮食中的潜在健康危害进行了比较。Stavric 强调了实验研究和实际人类消费之间的暴露水平的显着差异,讨论了准确评估煮熟肉类中发现的痕量 HAA(如 PhIP)构成的健康风险的挑战 (Stavric, 1994).
通过天然化合物减缓策略
Pingili 等人 (2019) 综述了黄酮类化合物芹菜素对包括 PhIP 在内的各种毒性剂的保肝和保肾活性。他们讨论了芹菜素表现其保护作用的机制,例如抗氧化和抗凋亡活性,提供了一种减轻 PhIP 和其他致癌物毒性作用的潜在方法 (Pingili, Pawar, Challa, Kodali, Koppula, & Toleti, 2019).
作用机制
Target of Action
The primary target of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine, also known as dG-C8-PhIP, is DNA . Specifically, it forms an adduct with deoxyguanosine (dG), a component of DNA .
Mode of Action
dG-C8-PhIP interacts with its target, DNA, by covalently binding to it . This binding occurs at the C8 position of deoxyguanosine, resulting in a DNA adduct . The formation of this adduct can lead to mutations in the DNA sequence .
Biochemical Pathways
The formation of the dG-C8-PhIP adduct is part of a larger biochemical pathway involving the metabolic activation of PhIP . PhIP is metabolically activated via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate . This intermediate is then converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion . This ion is what reacts with DNA to form the dG-C8-PhIP adduct .
Pharmacokinetics
The formation of the dg-c8-phip adduct suggests that it is bioavailable, as it is able to interact with dna within cells .
Result of Action
The formation of the dG-C8-PhIP adduct can lead to mutations in the DNA sequence . These mutations can include G→T transversions, G→A transitions, and G→C transversions . The presence of these mutations suggests that dG-C8-PhIP is mutagenic .
Action Environment
The action of dG-C8-PhIP can be influenced by various environmental factors. For example, the presence of certain enzymes, such as cytochrome P450s, N-acetyltransferases, and sulfotransferases, is necessary for the metabolic activation of PhIP and the subsequent formation of the dG-C8-PhIP adduct . Additionally, the sequence context of the DNA can influence the mutational frequency and specificity of dG-C8-PhIP .
安全和危害
PhIP, the precursor of this compound, has been shown to induce tumors in the colon, prostate, and mammary glands of rats and is regarded as a potential human dietary carcinogen . Therefore, it’s reasonable to assume that this compound, being a DNA adduct formed by PhIP, may also pose significant health risks.
未来方向
Future research could focus on further elucidating the mutagenic properties of this compound, particularly how the neighboring sequence context influences its mutational frequency and specificity . Additionally, developing more sensitive and precise methods for detecting and quantifying this adduct in DNA could be another important area of focus .
生化分析
Biochemical Properties
dG-C8-PhIP interacts with various enzymes and proteins in the cell. It is metabolically activated by cytochromes P450 (P450s), specifically Cytochrome P-450 1A1,1A2, and 1B1 . The activation process involves N-hydroxylation, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation . This activated form of dG-C8-PhIP can bind covalently to DNA .
Cellular Effects
The presence of dG-C8-PhIP in DNA can have profound effects on cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The mutagenic properties of dG-C8-PhIP can lead to mutations in mammalian cells, primarily generating G to T transversions .
Molecular Mechanism
dG-C8-PhIP exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds covalently to DNA, forming adducts that can cause mutations . The mutational frequency and specificity of dG-C8-PhIP vary depending on the neighboring sequence context .
Metabolic Pathways
dG-C8-PhIP is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolically activated by cytochromes P450, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation .
属性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-UNSNFXJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747495 | |
| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-39-9 | |
| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


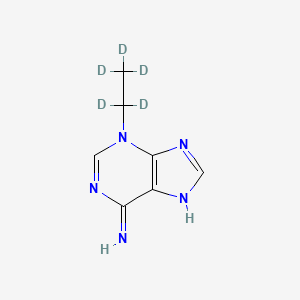


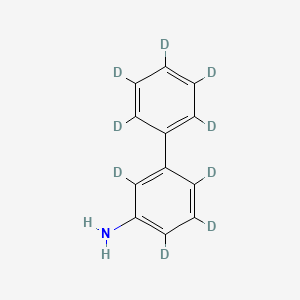
![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

